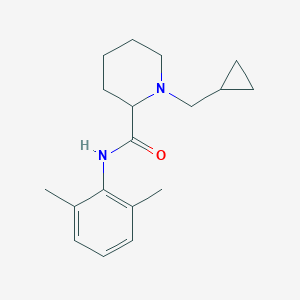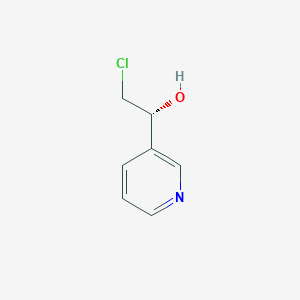
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-trans-N-Boc-4-methyl-pipecolinic acid, also known as Boc-4-Me-piperidinic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine alkaloids and is a derivative of pipecolic acid.
Mechanism of Action
The mechanism of action of (+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. Its anticonvulsant activity may be due to its ability to modulate the activity of neurotransmitters such as GABA.
Biochemical and Physiological Effects:
(+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. In vivo studies have shown that it can reduce inflammation and pain in animal models. Additionally, it has been shown to have anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of (+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have a number of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are a number of potential future directions for research on (+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, there is potential for the development of new drugs for the treatment of epilepsy based on its anticonvulsant activity.
Conclusion:
In conclusion, (+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation, while its anticonvulsant activity makes it a potential candidate for the treatment of epilepsy. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
(+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid can be synthesized through a multi-step process. The first step involves the protection of pipecolic acid with Boc anhydride to form Boc-pipecolic acid. This is followed by the introduction of a methyl group to the piperidine ring using a Grignard reagent. The final step involves the removal of the Boc protecting group using trifluoroacetic acid to obtain (+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid.
Scientific Research Applications
(+/-)-trans-N-Boc-4-methyl-pipecolinic acideridinic acid has been studied for its potential applications in medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, it has been shown to have anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560843 |
Source


|
| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123811-83-6 |
Source


|
| Record name | (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)



![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)